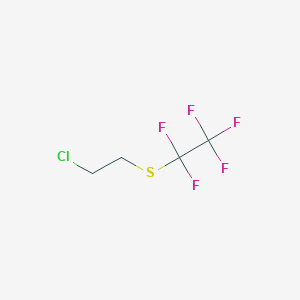

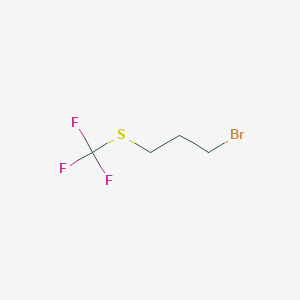

3-(Trifluoromethythio)propyl bromide, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylthio compounds are a class of organosulfur compounds containing a trifluoromethylthio functional group (-SCF3). They are used in various fields due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethylthio compounds often involves the use of trifluoromethanethiol (CF3SH) as a starting material. The specific synthesis route for “3-(Trifluoromethythio)propyl bromide” is not available in the resources I have .Applications De Recherche Scientifique

Pharmaceutical Applications

Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Similar to pharmaceuticals, trifluoromethyl groups are also prevalent in agrochemical products . The unique properties of these groups can enhance the effectiveness of pesticides and other agrochemicals .

Transition Metal-Mediated Trifluoromethylation Reactions

The trifluoromethyl group has been increasingly incorporated into organic motifs over the last decade . 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in transition metal-mediated trifluoromethylation reactions .

Synthesis of 2-Trifluoromethylindoles

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Given the structural similarity, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in similar reactions.

Development of Bioactive Indole Derivatives

Indole compounds, including those with trifluoromethyl groups, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives, and in other fields . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new bioactive indole derivatives .

Research on New Physiologically Active Indoles

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in such research.

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .

Mode of Action

The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that 1-Bromo-3-trifluoromethylsulfanyl-propane might have a similar multi-pathway mode of action .

Biochemical Pathways

The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .

Result of Action

Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .

Propriétés

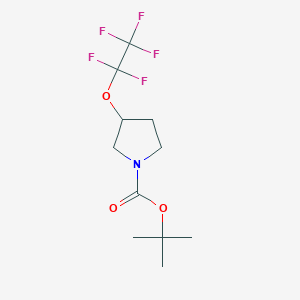

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRIZFQFJXKSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-trifluoromethylsulfanyl-propane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)